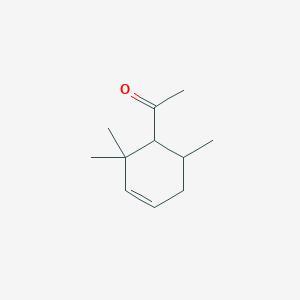
1-(2,2,6-Trimethylcyclohex-3-en-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2,6-Trimethylcyclohex-3-en-1-yl)ethanone is an organic compound with the molecular formula C11H18O. It is a ketone derivative characterized by a cyclohexene ring substituted with three methyl groups and an ethanone group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,6-Trimethylcyclohex-3-en-1-yl)ethanone typically involves the reaction of 4-acetyl-3,5,5-trimethylcyclohexene with chlorodimethylsilane in an organic solvent in the presence of an acid-binding agent. The intermediate formed is then subjected to a condensation reaction with acetaldehyde under the catalytic action of a metal salt catalyst, followed by dehydration to yield the final product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of common metal salt catalysts and mild reaction conditions to minimize hazards and facilitate large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,2,6-Trimethylcyclohex-3-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Applications De Recherche Scientifique
1-(2,2,6-Trimethylcyclohex-3-en-1-yl)ethanone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2,2,6-Trimethylcyclohex-3-en-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
1-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-2-enone: This compound has a similar cyclohexene ring structure but differs in the position and type of substituents.
3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: Another similar compound with a different substitution pattern on the cyclohexene ring.
Uniqueness: 1-(2,2,6-Trimethylcyclohex-3-en-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in various fields, including its use as a precursor in organic synthesis and its potential biological activities .
Propriétés
Formule moléculaire |
C11H18O |
|---|---|
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
1-(2,2,6-trimethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C11H18O/c1-8-6-5-7-11(3,4)10(8)9(2)12/h5,7-8,10H,6H2,1-4H3 |
Clé InChI |
XTGNEGKUZLEJRU-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=CC(C1C(=O)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



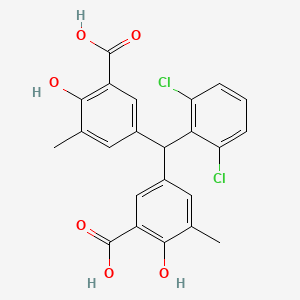
![Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]-](/img/structure/B13808357.png)

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13808368.png)
![3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-[(4-chlorophenyl)amino]-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester](/img/structure/B13808373.png)
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B13808375.png)
![[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane](/img/structure/B13808377.png)
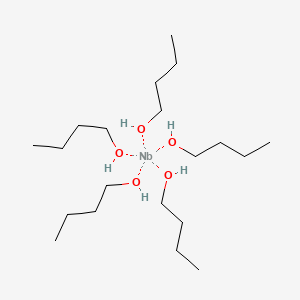
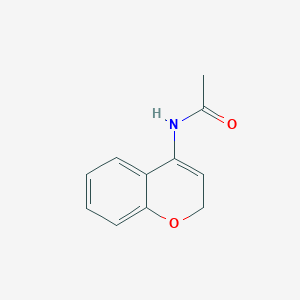
![2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B13808400.png)
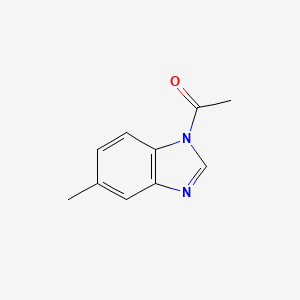

![N,N'-Bis[2',4'-dimethoxy(1,1'-biphenyl)-4-yl]urea](/img/structure/B13808414.png)
